molecular formula C17H13F2N3OS B2383692 1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide CAS No. 1286709-59-8

1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide

Cat. No. B2383692
CAS RN: 1286709-59-8
M. Wt: 345.37
InChI Key: QNOGUEHNMYIVJY-UHFFFAOYSA-N
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Description

The compound “1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide” is a novel synthetic compound. It contains a benzothiazole ring, which is a heterocyclic compound .


Synthesis Analysis

While specific synthesis details for this compound are not available, similar compounds have been synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using techniques such as IR, 1H, 13C NMR, and mass spectral data .

Scientific Research Applications

Anticancer Applications

Several studies have explored the anticancer potential of compounds containing the benzo[d]thiazol and azetidine moieties. For instance, novel Schiff’s bases containing thiadiazole and benzamide groups, which share structural similarities with the queried compound, have shown promising anticancer activity against a range of human cancer cell lines including melanoma, leukemia, cervical cancer, and breast cancer (S. Tiwari et al., 2017). This study highlights the therapeutic potential of structurally related compounds in cancer treatment.

Antibacterial and Antifungal Activities

Compounds with the benzo[d]thiazol moiety have also been investigated for their antibacterial and antifungal properties. Research on novel analogs of pyrazole-5-one derivatives derived from 2-amino benzothiazole nucleus revealed significant antibacterial activity against Staphylococcus aureus and Bacillus subtilis, without cytotoxic effects on mammalian cell lines (M. Palkar et al., 2017). Additionally, benzothiazole-incorporated thiazolidin-4-ones and azetidin-2-ones derivatives demonstrated moderate to good antimicrobial properties against various bacterial and fungal strains (S. Gilani et al., 2016).

Renoprotective and Anti-Diabetic Activity

The exploration of benzazole, thiazolidinone, and azetidin-2-one derivatives for their antihyperglycemic and renoprotective activities uncovered compounds with remarkable efficacy. Some derivatives exhibited significant anti-diabetic potency and renoprotective activity, indicating potential applications in the treatment of diabetes and associated renal complications (A. A. O. Abeed et al., 2017).

properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13F2N3OS/c18-12-6-5-11(7-13(12)19)20-16(23)10-8-22(9-10)17-21-14-3-1-2-4-15(14)24-17/h1-7,10H,8-9H2,(H,20,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNOGUEHNMYIVJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C2=NC3=CC=CC=C3S2)C(=O)NC4=CC(=C(C=C4)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13F2N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(benzo[d]thiazol-2-yl)-N-(3,4-difluorophenyl)azetidine-3-carboxamide

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